4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide
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Overview
Description
4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide is an organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with butoxy and benzamide groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the quinoline core to its dihydroquinoline form.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines.
Scientific Research Applications
4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core is known to interact with various biological pathways, potentially leading to antimicrobial, anticancer, or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-(2-(2-(3,4-dimethoxybenzylidene)hydrazino)-2-oxoethyl)benzamide
- 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone
Uniqueness
4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide is unique due to its specific substitution pattern on the quinoline core. This unique structure may confer distinct biological and chemical properties compared to other quinoline derivatives.
Properties
CAS No. |
1286732-36-2 |
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Molecular Formula |
C22H24N2O3 |
Molecular Weight |
364.445 |
IUPAC Name |
4-butoxy-N-(3,4-dimethyl-2-oxo-1H-quinolin-7-yl)benzamide |
InChI |
InChI=1S/C22H24N2O3/c1-4-5-12-27-18-9-6-16(7-10-18)22(26)23-17-8-11-19-14(2)15(3)21(25)24-20(19)13-17/h6-11,13H,4-5,12H2,1-3H3,(H,23,26)(H,24,25) |
InChI Key |
UYWGUROZZXROLG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(C(=O)N3)C)C |
solubility |
not available |
Origin of Product |
United States |
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